Methyl 3-chloro-4,6-dihydroxybenzoate
Description
Properties
CAS No. |
67828-69-7 |
|---|---|
Molecular Formula |
C8H7ClO4 |
Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 5-chloro-2,4-dihydroxybenzoate |
InChI |
InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 |
InChI Key |
FWVVYIBOMRGUOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)Cl |
Origin of Product |
United States |
Preparation Methods
p-Toluenesulfonic Acid (p-TsOH)-Catalyzed Esterification
An alternative acid-catalyzed approach employs p-toluenesulfonic acid (p-TsOH) in methanol. In a scaled-up protocol, 3-chloro-4,6-dihydroxybenzoic acid (5 kg) is combined with p-TsOH (800 g) in methanol (80 L) and refluxed for 4 hours. The reaction progress is monitored via thin-layer chromatography (TLC) until the starting material is consumed. After solvent removal, the crude ester is dissolved in ethyl acetate and neutralized with saturated sodium bicarbonate. Subsequent washing with water and recrystallization from methanol yields the pure product with a reported yield of 90.7%.
The use of p-TsOH offers advantages in terms of handling and reduced corrosivity compared to HCl. Additionally, the recrystallization step enhances purity (>99%), making this method suitable for industrial applications.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the three methods:
*Estimated based on analogous reactions.
Industrial and Environmental Considerations
Scalability and Process Optimization
The p-TsOH-catalyzed method demonstrates superior scalability, with documented success in multi-kilogram batches. Continuous flow reactors could further enhance efficiency by reducing reaction times and improving heat management. In contrast, DCC-mediated synthesis generates stoichiometric amounts of DCU, necessitating additional filtration steps and complicating large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4,6-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Methyl 3-chloro-4,6-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 5-chloro-2,4-dihydroxy-, methyl ester involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzoate Core
a. Methyl 3-Chloro-4,6-Dihydroxy-2,5-Dimethylbenzoate
- Structure : Additional methyl groups at positions 2 and 5.
- Synthesis : Chlorination of methyl ataratate using N-chlorosuccinimide yields 98% product .
- Properties : Melting point (94–96°C) lower than triazine-linked analogs (151.5–156°C in ), indicating steric effects reduce crystallinity .
- Spectral Data : Distinct $ ^1H $ NMR signals at δ 2.59 (s, 3H, CH$ _3 $) and δ 2.16 (s, 3H, CH$ _3 $) for methyl groups .
c. Imidazole-Modified Derivatives ()
- Examples: Compounds 10–13 (imidazol-2-yl-ethyl substituents with halogens) and 65 (thiadiazole-amino group).
- Synthesis : Yields vary significantly (21% for compound 10 vs. 38% for compound 12), influenced by steric hindrance and reaction conditions .
- Activity: Compound 12 (bromobenzyl-imidazole) exhibits selective Grp94 inhibition, rescuing glaucoma phenotypes in vivo without retinal toxicity, a critical advantage over non-selective Hsp90 inhibitors .
Functional Group Modifications
a. Aldehyde Analog (3-Chloro-4,6-Dihydroxy-2-Methylbenzaldehyde)
- Structure : Replaces the methyl ester with an aldehyde group at position 1.
- Properties : Molecular weight 186.59 g/mol; reported as a lichen/fungal metabolite .
- Applications : Lacks ester functionality, limiting its use in esterase-targeted therapies but relevant in natural product studies.
b. Ester Derivatives with Aryl Amino Groups ()
Physical and Spectral Properties Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-chloro-4,6-dihydroxybenzoate, and how can purity be optimized?
- Methodological Answer : The compound is commonly synthesized via chlorination of methyl 4,6-dihydroxybenzoate derivatives. For example, N-chlorosuccinimide (NCS) in acetonitrile at 50°C for 5 hours achieves regioselective chlorination at the 3-position with a 98% yield . Purification via flash chromatography (cyclohexane/EtOAC gradient) ensures high purity. Critical parameters include solvent choice (MeCN for solubility) and reaction temperature control to avoid over-chlorination.
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Use a combination of H NMR, C NMR, and HRMS. Key NMR signals include a singlet for the methyl ester () and aromatic protons () . HRMS analysis (e.g., ESI-TOF) confirms the molecular ion peak at m/z 229.0258 (calculated for ) . IR spectroscopy further validates hydroxyl () and ester carbonyl () groups.
Q. What strategies stabilize the labile hydroxyl groups during synthesis or storage?
- Methodological Answer : Protecting groups like methoxymethoxy (MOM) or tert-butyldimethylsilyl (TBS) are employed. For instance, MOM protection using chloromethyl methyl ether in DMF with NaH as a base stabilizes hydroxyl groups, enabling subsequent functionalization . Storage under inert atmosphere (N) at −20°C in anhydrous solvents (e.g., DCM) prevents hydrolysis.
Advanced Research Questions
Q. How to resolve contradictions in regioselectivity during electrophilic substitution on the aromatic ring?
- Methodological Answer : Computational modeling (DFT calculations) predicts electron density distribution to guide substituent positioning. Experimentally, steric and electronic effects dominate: the 3-position is favored for chlorination due to ortho/para-directing effects of hydroxyl groups. Contrasting results in derivatives (e.g., 2-substituted analogs) require kinetic vs. thermodynamic control studies via time-resolved H NMR .
Q. What methodologies optimize coupling reactions for synthesizing this compound derivatives with bioactive moieties?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (e.g., with aminobenzyl groups) are effective. For example, coupling with 4-bromophenylamine under DIPEA catalysis at 40°C for 23.5 hours achieves 70% yield of a Grp94 inhibitor precursor . Solvent polarity (CHCl vs. DMF) and base strength (DIPEA vs. KCO) critically influence reaction efficiency.
Q. How to analyze the bioactivity-structure relationship (SAR) of this compound derivatives as enzyme inhibitors?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., halogens, aryl groups) and enzyme inhibition assays. For Grp94 inhibitors, derivatives with 4-fluorobenzyl or 4-bromophenyl groups show enhanced binding () due to hydrophobic and halogen-bonding interactions . Molecular docking (AutoDock Vina) and MD simulations validate binding poses against X-ray crystallography data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
